molecular formula C9H9NO2 B13342490 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one

7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one

Cat. No.: B13342490
M. Wt: 163.17 g/mol
InChI Key: PAZRXKRJNPWWFN-UHFFFAOYSA-N
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Description

7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one is a heterocyclic compound that features a fused ring system combining an oxepine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one typically involves cyclization reactions. One common method is the cyclocondensation of appropriate precursors under acidic or basic conditions. For example, the reaction between a pyridine derivative and an oxepine precursor in the presence of a strong acid or base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxepine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxepine and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione: Another heterocyclic compound with a similar fused ring system.

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Features a different ring size but shares some structural similarities.

Uniqueness

7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one is unique due to its specific ring fusion and the presence of an oxepine moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7,8-dihydro-6H-oxepino[3,2-b]pyridin-9-one

InChI

InChI=1S/C9H9NO2/c11-7-3-2-6-12-8-4-1-5-10-9(7)8/h1,4-5H,2-3,6H2

InChI Key

PAZRXKRJNPWWFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC=N2)OC1

Origin of Product

United States

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